2-(3-Piridyl)thiazolidine-4-carboxylic acid

Vue d'ensemble

Description

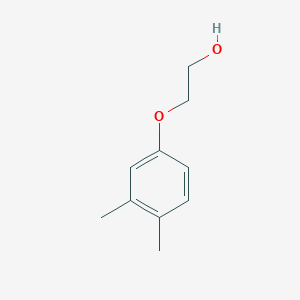

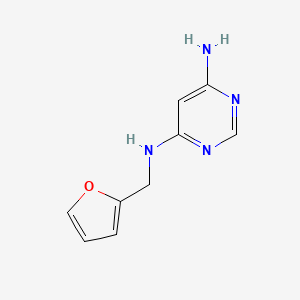

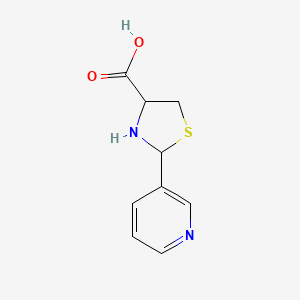

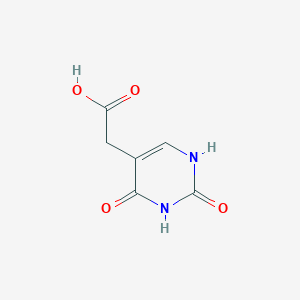

“2-(3-Piridyl)thiazolidine-4-carboxylic acid” is a chemical compound with the molecular formula C9H10N2O2S . It has a molecular weight of 210.26 g/mol . The IUPAC name for this compound is 2-pyridin-3-yl-1,3-thiazolidine-4-carboxylic acid .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H10N2O2S/c12-9(13)7-5-14-8(11-7)6-2-1-3-10-4-6/h1-4,7-8,11H,5H2,(H,12,13) . The Canonical SMILES is C1C(NC(S1)C2=CN=CC=C2)C(=O)O .Physical And Chemical Properties Analysis

The compound has a molecular weight of 210.26 g/mol . It has a computed XLogP3-AA value of -1.9, indicating its solubility properties . It has 2 hydrogen bond donors and 5 hydrogen bond acceptors . The compound has a rotatable bond count of 2 . The exact mass and monoisotopic mass are 210.04629874 g/mol . The topological polar surface area is 87.5 Ų . The heavy atom count is 14 .Applications De Recherche Scientifique

Antioxidant and Geriatric Medicine

2-(3-Piridyl)thiazolidine-4-carboxylic acid, as a derivative of Thiazolidine-4-carboxylic acid (TC), has potential applications in geriatric medicine. TC is known for its revitalizing effects on age-related biochemical variables in blood and tissues and has been suggested to slow the aging process in mammals, potentially prolonging their lifespan. Though its efficacy against human cancers remains unconfirmed, TC has been clinically used in treating liver diseases and related gastrointestinal disturbances (Weber, Fleming, & Miquel, 1982).

Immunostimulant Properties

Another significant application is in the realm of immunostimulants. Pidotimod, a derivative formed from this compound, has been synthesized and evaluated for its immunostimulant activity. Pidotimod, specifically, has been developed and tested for its potential in boosting the immune system (Ferraboschi et al., 1992; Magni, Signorelli, & Bocchiola, 1994).

Beer Flavor Stability

The compound also finds application in the food and beverage industry, particularly in understanding beer flavor stability. Studies have shown that 2-substituted 1,3-thiazolidine-4-carboxylic acids, including derivatives of this compound, play a significant role in beer flavor stability or instability (Baert et al., 2015).

Anticancer Research

In the field of cancer research, certain derivatives of thiazolidine-4-carboxylic acid have been explored for their anticancer activity. This includes studies on tetra-substituted phthalocyanines bearing thiazolidine derivatives and their effects on different cancer cell lines, potentially offering a new avenue for cancer treatment research (Bilgiçli et al., 2021).

Solid-Phase Synthesis in Organic Chemistry

Furthermore, this compound is used in solid-phase synthesis processes. These processes are vital in organic chemistry for the creation of small organic molecules based on the thiazolidine scaffold, showcasing its utility in synthetic chemistry (Patek, Drake, & Lebl, 1995).

Mécanisme D'action

Target of Action

It is known that thiazolidine derivatives, a class of compounds to which 2-(3-piridyl)thiazolidine-4-carboxylic acid belongs, have been reported as physiological substrates of hog kidney d-amino acid oxidase .

Mode of Action

Based on the structure-activity relationship of similar compounds, it can be inferred that the compound might interact with its targets through its thiazolidine core .

Biochemical Pathways

It is known that thiazolidine derivatives can affect various biochemical pathways, depending on their specific structure and the nature of their substituents .

Pharmacokinetics

The physicochemical properties of the compound, such as its size, charge, and lipophilicity, could potentially influence its pharmacokinetic profile .

Result of Action

It is known that thiazolidine derivatives can have various biological effects, depending on their specific structure and the nature of their substituents .

Action Environment

The action of this compound can be influenced by various environmental factors . These could include factors such as pH, temperature, and the presence of other molecules in the environment .

Analyse Biochimique

Biochemical Properties

2-(3-Piridyl)thiazolidine-4-carboxylic acid plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to enhance the activity of catalase, an enzyme that helps in the breakdown of hydrogen peroxide into water and oxygen, thereby reducing oxidative stress . The compound also interacts with bovine serum albumin, indicating its potential to modulate protein structure and function .

Cellular Effects

This compound has notable effects on various cell types and cellular processes. It has been found to mitigate oxidative stress-induced inhibition of cell proliferation, particularly in A549 cells, a type of human lung carcinoma cell line . The compound influences cell signaling pathways and gene expression, leading to enhanced cell survival and reduced apoptotic cell death under oxidative stress conditions .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It binds to catalase and bovine serum albumin, leading to structural changes that enhance enzyme activity . The compound also influences gene expression by modulating the activity of transcription factors involved in oxidative stress response .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but its degradation can be influenced by factors such as temperature and pH . Long-term studies have shown that it maintains its ability to reduce oxidative stress and enhance cell survival over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively reduces oxidative stress and inflammation without causing adverse effects . At higher doses, it may lead to toxicity and adverse effects, highlighting the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in metabolic pathways related to oxidative stress response. It interacts with enzymes such as catalase and influences metabolic flux by enhancing the breakdown of hydrogen peroxide . The compound also affects metabolite levels, contributing to the overall reduction of oxidative stress in cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments where it exerts its biochemical effects .

Subcellular Localization

This compound is localized to specific subcellular compartments, including the cytoplasm and mitochondria . Its activity and function are influenced by post-translational modifications and targeting signals that direct it to these compartments . This localization is crucial for its role in reducing oxidative stress and enhancing cell survival .

Propriétés

IUPAC Name |

2-pyridin-3-yl-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2S/c12-9(13)7-5-14-8(11-7)6-2-1-3-10-4-6/h1-4,7-8,11H,5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSNGLHIMQHWTNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(S1)C2=CN=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50316421 | |

| Record name | 2-(3-PIRIDYL)THIAZOLIDINE-4-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50316421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59777-95-6 | |

| Record name | NSC303514 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=303514 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(3-PIRIDYL)THIAZOLIDINE-4-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50316421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[(2,4-Dichlorophenyl)methyl]sulfanyl}acetic acid](/img/structure/B1362503.png)